molecular formula C21H17Cl2NO3 B6085781 1-[5-(2,4-dichlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline

1-[5-(2,4-dichlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline

Cat. No. B6085781
M. Wt: 402.3 g/mol
InChI Key: OKXSCKAQLXJNPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(2,4-dichlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline, also known as DFIQ, is a chemical compound that belongs to the class of isoquinoline derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 1-[5-(2,4-dichlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline is not fully understood, but it is believed to involve the modulation of various signaling pathways and the inhibition of key enzymes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, this compound has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Furthermore, this compound has been shown to protect against oxidative stress and neurodegeneration in animal models of Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[5-(2,4-dichlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. In addition, this compound has been found to exhibit potent pharmacological activities, making it a promising candidate for further research. However, there are also some limitations associated with this compound. For example, its mechanism of action is not fully understood, and further studies are needed to elucidate its pharmacological properties. Furthermore, the safety and toxicity of this compound need to be thoroughly evaluated before it can be considered for clinical use.

Future Directions

There are several future directions for the research on 1-[5-(2,4-dichlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline. Firstly, more studies are needed to elucidate its mechanism of action and pharmacological properties. Secondly, the safety and toxicity of this compound need to be thoroughly evaluated in animal models before it can be considered for clinical use. Thirdly, the potential applications of this compound in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease, need to be further explored. Finally, the development of novel derivatives of this compound with improved pharmacological properties may lead to the discovery of more potent and selective compounds for various therapeutic applications.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. Its synthesis method is relatively simple, and it exhibits a wide range of pharmacological activities, including antitumor, anti-inflammatory, and neuroprotective effects. However, further studies are needed to elucidate its mechanism of action, evaluate its safety and toxicity, and explore its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 1-[5-(2,4-dichlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline involves the reaction of 2,4-dichlorophenylacetonitrile with furfural in the presence of sodium methoxide. The resulting compound is then subjected to a series of reactions, including methylation, reduction, and cyclization, to yield this compound. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

1-[5-(2,4-dichlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline has been extensively studied for its potential applications in the field of medicine. It has been shown to possess a wide range of pharmacological activities, including antitumor, anti-inflammatory, and analgesic effects. In addition, this compound has been found to exhibit potent antioxidant and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

1-[5-(2,4-dichlorophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2NO3/c1-25-19-9-12-7-8-24-21(15(12)11-20(19)26-2)18-6-5-17(27-18)14-4-3-13(22)10-16(14)23/h3-6,9-11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXSCKAQLXJNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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